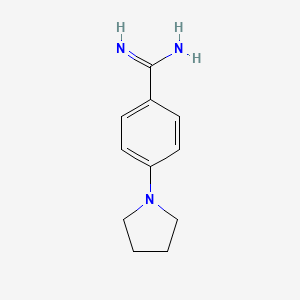
4-(Pyrrolidin-1-yl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyrrolidin-1-yl)benzene-1-carboximidamide is a chemical compound that features a pyrrolidine ring attached to a benzene ring with a carboximidamide group
Métodos De Preparación
The synthesis of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with an appropriate reagent to introduce the carboximidamide group. One common method involves the use of guanidine derivatives under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-(pyrrolidin-1-yl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(pyrrolidin-1-yl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(pyrrolidin-1-yl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the carboximidamide group.
4-(pyrrolidin-1-yl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
4-(pyrrolidin-1-yl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3/c12-11(13)9-3-5-10(6-4-9)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H3,12,13) |
Clave InChI |
QZHNLVMOGLSGRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



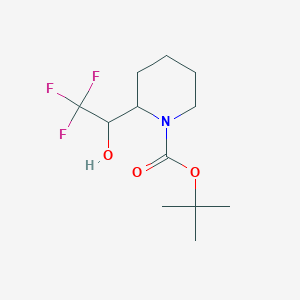
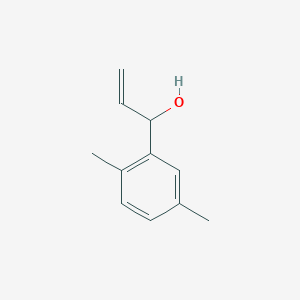
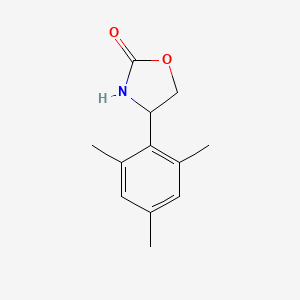
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
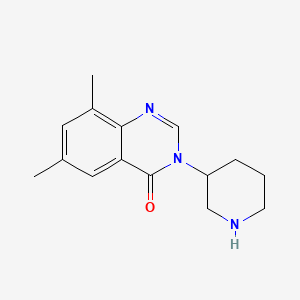
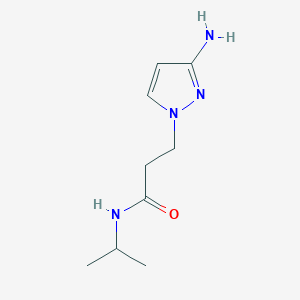
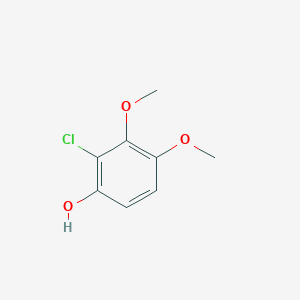
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
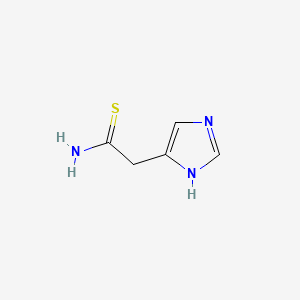

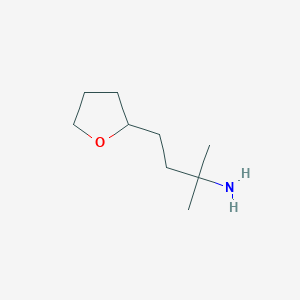

![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)
